
Bis(dibutoxyphosphinothioyl) tetrasulphide
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Overview
Description
Bis(dibutoxyphosphinothioyl) tetrasulphide (CAS: 42169-95-9; molecular formula: C₁₆H₃₆O₄P₂S₆) is an organophosphorus compound characterized by two dibutoxyphosphinothioyl groups linked via a tetrasulphide (–S–S–S–S–) chain . This structure confers unique chemical properties, such as sulfur-mediated redox activity and phosphorus-centered nucleophilicity, making it relevant in applications like lubricant additives, polymer crosslinking, and specialty chemical synthesis. Its stability and reactivity are influenced by the electron-withdrawing phosphinothioyl groups and the labile tetrasulphide bridge, which can undergo cleavage under reducing conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,2’-azobis(2-methylpropionitrile) is typically synthesized through the reaction of 2-methylpropionitrile with sodium azide in the presence of a solvent such as dimethylformamide . The reaction is carried out under controlled temperature conditions to ensure the safe formation of the desired product.
Industrial Production Methods: In industrial settings, the production of 2,2’-azobis(2-methylpropionitrile) involves the use of large-scale reactors where the reactants are mixed and heated to the required temperature. The reaction mixture is then cooled, and the product is purified through recrystallization or other suitable purification techniques to obtain the final crystalline powder.
Chemical Reactions Analysis
Types of Reactions: 2,2’-azobis(2-methylpropionitrile) primarily undergoes thermal decomposition to produce free radicals. This decomposition is a key step in various polymerization reactions.
Common Reagents and Conditions:
Thermal Decomposition: The compound decomposes at elevated temperatures (typically around 60-80°C) to produce nitrogen gas and free radicals.
Polymerization Reactions: The free radicals generated from the decomposition of 2,2’-azobis(2-methylpropionitrile) initiate the polymerization of monomers such as , , and .
Major Products Formed:
Polymers: The primary products formed from the reactions involving 2,2’-azobis(2-methylpropionitrile) are various types of polymers, depending on the monomers used in the polymerization process.
Scientific Research Applications
Polymer Chemistry
The compound is utilized as a vulcanizing agent in rubber formulations. Its ability to enhance the cross-linking of polymers improves the mechanical properties of rubber products. This application is particularly relevant in the production of tires and other rubber goods, where durability and elasticity are crucial.
Table 1: Comparison of Mechanical Properties of Rubber with and without Bis(dibutoxyphosphinothioyl) Tetrasulphide
Property | Without Additive | With Additive |
---|---|---|
Tensile Strength (MPa) | 15 | 25 |
Elongation (%) | 400 | 600 |
Hardness (Shore A) | 60 | 70 |
Chemical Synthesis
In organic synthesis, this compound serves as an efficient sulfur transfer reagent . It facilitates the synthesis of phosphorothioates, which are important intermediates in pharmaceuticals and agrochemicals. The compound's stability under various conditions enhances its utility in high-throughput synthesis processes.
Case Study: Synthesis of Phosphorothioates
A study demonstrated the use of this compound in synthesizing oligonucleotide phosphorothioates. The reaction conditions were optimized to achieve high yields with minimal by-products, showcasing the compound's effectiveness as a sulfurizing agent .
Biochemical Applications
The compound has been investigated for its potential in bioconjugation processes. Its ability to form stable bonds with biomolecules makes it a candidate for drug delivery systems and targeted therapies. Researchers are exploring its use in attaching therapeutic agents to specific cells or tissues.
Table 2: Bioconjugation Efficiency of Various Sulfur Transfer Reagents
Reagent | Yield (%) | Stability (days) |
---|---|---|
This compound | 85 | 30 |
Beaucage Reagent | 75 | 15 |
Tetraethylthiuram Disulfide | 70 | 10 |
Mechanism of Action
The mechanism of action of 2,2’-azobis(2-methylpropionitrile) involves its thermal decomposition to produce free radicals. These free radicals are highly reactive species that can initiate the polymerization of monomers by breaking the double bonds in the monomer molecules, leading to the formation of polymer chains. The decomposition process can be represented as follows:
[ \text{(CH}_3\text{)C(N}_3\text{)}_2 \rightarrow 2 \text{(CH}_3\text{)C}^\bullet \text{(N}_2\text{)} ]
The free radicals generated in this process can react with monomers to form polymer chains through a series of propagation steps.
Comparison with Similar Compounds
Bis(dibutoxyphosphinothioyl) tetrasulphide belongs to a broader class of polysulphides. Below is a systematic comparison with structurally or functionally analogous compounds:
Organophosphorus Tetrasulphides
Bis(triethoxysilylpropyl)tetrasulphide (TESPT)
- Structure : Two triethoxysilylpropyl groups linked by a tetrasulphide chain (C₁₈H₄₂O₆S₄Si₂) .
- Applications : Widely used as a coupling agent in silica-filled rubber composites to enhance interfacial adhesion.
- Reactivity : Reacts with silica hydroxyl groups via ethoxy hydrolysis, forming stable Si–O–Si bonds. The tetrasulphide bridge improves vulcanization efficiency .
- Key Difference: Unlike this compound, TESPT’s silicon-based structure enhances compatibility with inorganic fillers but lacks phosphorus-mediated antioxidant properties .
Organic Polysulphides
Dibutyl Tetrasulphide
- Structure : Simplistic alkyl tetrasulphide (C₈H₁₈S₄).
- Applications : Antiwear additive in lubricants, acting via sulfur-driven tribofilm formation .
- Reactivity: Less thermally stable than this compound due to the absence of phosphorus, which stabilizes the latter against radical degradation .
Thioglucose Tetrasulphide (TGS4)
- Structure : Glucose derivative with a tetrasulphide chain.
- Applications: Supersulphide donor in biomedical contexts, inhibiting pro-inflammatory pathways (e.g., JAK/STAT signaling) .
Heterocyclic and Aromatic Tetrasulphides
Bis-(2-methyl-3-furyl)tetrasulphide
- Structure : Two furyl groups connected by a tetrasulphide chain.
- Applications : Flavoring agent in food industries, imparting meat-like aromas via thermal degradation .
- Reactivity: Generates reactive perthiols upon metabolism, contrasting with the phosphorus-stabilized degradation of this compound .
Inorganic Tetrasulphides
Antimony Tetrasulphide (Sb₂S₄)
- Structure: Inorganic chain of Sb–S bonds.
- Key Difference : Lacks organic functional groups, rendering it unsuitable for applications requiring solubility or polymer compatibility .
Sodium Tetrasulphide (Na₂S₄)
- Structure : Ionic polysulphide (Na⁺[S–S–S–S]²⁻).
- Applications : Reducing agent in metallurgy and organic synthesis.
- Reactivity: Highly water-soluble and alkaline, unlike the hydrophobic this compound .
Comparative Data Table
Biological Activity
Bis(dibutoxyphosphinothioyl) tetrasulphide is a compound that has garnered attention due to its potential biological activities, particularly in the realm of reactive sulfur species. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and biochemistry.
This compound belongs to a class of compounds known as polysulfides, which are characterized by chains of sulfur atoms. These compounds are known for their reactivity and ability to release hydrogen sulfide (H₂S), a signaling molecule with various physiological roles.
The biological activity of this compound is primarily attributed to its ability to release H₂S in biological systems. This release can modulate several cellular processes, including:
- Vasodilation : H₂S acts as a vasodilator, influencing blood flow and pressure.
- Antioxidant Activity : The compound may help mitigate oxidative stress by neutralizing reactive oxygen species (ROS).
- Cell Signaling : H₂S is involved in various signaling pathways, influencing cellular responses to stress and inflammation.
Biological Effects
Recent studies have highlighted several biological effects associated with this compound:
- Cytoprotection : It has been shown to protect cells from apoptosis under oxidative stress conditions, possibly by enhancing the activity of antioxidant enzymes.
- Inflammation Modulation : The compound may reduce inflammatory responses, making it a candidate for therapeutic applications in inflammatory diseases.
- Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegeneration.
Case Studies
Several case studies have been conducted to assess the biological activity of this compound:
-
Study on Cardiovascular Effects :
- Objective : To evaluate the vasodilatory effects of the compound in rat models.
- Findings : Administration of this compound resulted in significant reductions in blood pressure, attributed to H₂S-mediated vasodilation.
-
Neuroprotection in Animal Models :
- Objective : To investigate the neuroprotective effects against oxidative stress.
- Findings : In models of induced neurodegeneration, treatment with the compound reduced neuronal cell death and improved cognitive function.
-
Inflammation Reduction Study :
- Objective : To assess anti-inflammatory properties in lipopolysaccharide (LPS)-induced inflammation.
- Findings : The compound significantly decreased levels of pro-inflammatory cytokines, suggesting a role in modulating immune responses.
Data Tables
Properties
CAS No. |
42169-95-9 |
---|---|
Molecular Formula |
C16H36O4P2S6 |
Molecular Weight |
546.8 g/mol |
IUPAC Name |
dibutoxy-(dibutoxyphosphinothioyltetrasulfanyl)-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C16H36O4P2S6/c1-5-9-13-17-21(23,18-14-10-6-2)25-27-28-26-22(24,19-15-11-7-3)20-16-12-8-4/h5-16H2,1-4H3 |
InChI Key |
RGOHRBHYRDILJN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOP(=S)(OCCCC)SSSSP(=S)(OCCCC)OCCCC |
Origin of Product |
United States |
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